
5-Bromchinolin-6-ol
Übersicht
Beschreibung
5-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique properties and is used in various scientific research applications, including drug synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Bromoquinolin-6-ol serves as a critical building block in the synthesis of various pharmacologically active compounds. It has been studied for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity:
Recent studies have demonstrated that 5-Bromoquinolin-6-ol exhibits potent antibacterial properties against several resistant strains, including:
Compound | MIC (µM) | Target Bacteria |
---|---|---|
5-Bromoquinolin-6-ol | 32 | ESBL E. coli |
Derivative A | 16 | Methicillin-resistant S. aureus |
Derivative B | 8 | Klebsiella pneumoniae |
Derivative C | 12 | Pseudomonas aeruginosa |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential bacterial enzymes, leading to inhibition of growth.
Anticancer Research
The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies indicate that derivatives of 5-Bromoquinolin-6-ol can inhibit cell proliferation effectively.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
5-Bromoquinolin-6-ol | 15.85 | MCF-7 |
Derivative A | 17.85 | SW480 |
These derivatives have been synthesized and tested for their cytotoxic effects, showing significant potency compared to standard chemotherapeutic agents .
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Bromoquinolin-6-ol is utilized as an intermediate in the synthesis of complex organic molecules and natural products. Its unique structure allows for various substitution reactions that are critical in developing new compounds with tailored properties.
Industrial Applications
The compound is also employed in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties and ability to form colored complexes.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the antibacterial activity of 5-Bromoquinolin-6-ol derivatives against resistant strains of bacteria demonstrated that specific modifications to the compound's structure significantly enhanced its antibacterial effects. The derivatives exhibited lower MIC values compared to the parent compound, indicating improved efficacy against pathogens such as MRSA .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of quinoline derivatives based on 5-Bromoquinolin-6-ol and evaluated their antiproliferative effects against breast cancer cell lines (MCF-7). The results indicated that some derivatives had IC50 values lower than those of established chemotherapy drugs, showcasing their potential as novel anticancer agents .
Wirkmechanismus
Target of Action
Quinoline derivatives, to which 5-bromoquinolin-6-ol belongs, are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Biochemische Analyse
Biochemical Properties
5-Bromoquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, 5-Bromoquinolin-6-ol has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to DNA and RNA, affecting their stability and function. The interactions of 5-Bromoquinolin-6-ol with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
5-Bromoquinolin-6-ol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, 5-Bromoquinolin-6-ol can activate the p53 pathway, leading to increased expression of pro-apoptotic genes. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 5-Bromoquinolin-6-ol involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. Additionally, 5-Bromoquinolin-6-ol can modulate gene expression by interacting with transcription factors and DNA, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromoquinolin-6-ol can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature and light exposure. Long-term studies have shown that prolonged exposure to 5-Bromoquinolin-6-ol can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent activation of apoptotic pathways .
Dosage Effects in Animal Models
The effects of 5-Bromoquinolin-6-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, 5-Bromoquinolin-6-ol can induce toxicity, leading to liver and kidney damage, as well as alterations in hematological parameters. Threshold effects have been identified, indicating that there is a narrow therapeutic window for the safe use of 5-Bromoquinolin-6-ol .
Metabolic Pathways
5-Bromoquinolin-6-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Bromoquinolin-6-ol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of 5-Bromoquinolin-6-ol within specific cellular compartments can significantly influence its activity and function .
Subcellular Localization
The subcellular localization of 5-Bromoquinolin-6-ol is critical for its activity. It has been observed to localize primarily in the nucleus and mitochondria, where it can exert its effects on DNA, RNA, and mitochondrial enzymes. Targeting signals and post-translational modifications play a role in directing 5-Bromoquinolin-6-ol to these specific compartments, thereby influencing its biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of quinolin-6-ol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the quinoline ring .
Industrial Production Methods
Industrial production of 5-Bromoquinolin-6-ol often involves large-scale bromination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form quinolin-6-one derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form 5-bromoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF.
Major Products
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinolin-6-one derivatives.
Reduction: 5-bromoquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinolin-4-ol: Another brominated quinoline derivative with similar chemical properties.
5-Aminoquinolin-6-ol: Contains an amino group instead of a bromine atom at the 5-position.
5-Chloroquinolin-6-ol: Contains a chlorine atom instead of a bromine atom at the 5-position
Uniqueness
5-Bromoquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biologische Aktivität
5-Bromoquinolin-6-ol is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Bromoquinolin-6-ol is . The compound features a bromine atom at the 5-position and a hydroxyl group at the 6-position of the quinoline ring, which contributes to its unique reactivity and biological potential.
Target Interactions
5-Bromoquinolin-6-ol interacts with various biological targets, influencing several biochemical pathways. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, it can bind to DNA and RNA, affecting their stability and function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound influences cell signaling pathways related to apoptosis and cell proliferation. Notably, it can activate the p53 pathway, leading to the expression of pro-apoptotic genes. Furthermore, it alters metabolic processes by inhibiting key enzymes, thereby modifying cellular metabolism .
Anticancer Properties
Research indicates that 5-Bromoquinolin-6-ol exhibits significant antiproliferative effects against various cancer cell lines. In studies involving A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast) cancer cells, the compound demonstrated IC50 values ranging from 2 to 50 μg/ml, indicating potent anticancer activity with relatively low cytotoxicity compared to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of 5-Bromoquinolin-6-ol
Cell Line | IC50 (μg/ml) | Cytotoxicity (%) |
---|---|---|
A549 | 10 | 25 |
HeLa | 15 | 30 |
HT29 | 20 | 20 |
Hep3B | 12 | 18 |
MCF7 | 8 | 22 |
Antimicrobial Activity
In addition to its anticancer properties, 5-Bromoquinolin-6-ol has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases .
Case Studies
-
Anticancer Efficacy Study
A study investigated the effects of quinoline derivatives on breast cancer cells (MCF7). The results indicated that compounds similar to 5-Bromoquinolin-6-ol induced G2 or S-phase cell cycle arrest and led to chromatin condensation and nuclear fragmentation, showcasing their potential as therapeutic agents against cancer . -
Antimicrobial Screening
Another study assessed the antimicrobial properties of quinoline derivatives, including 5-Bromoquinolin-6-ol. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
Eigenschaften
IUPAC Name |
5-bromoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFDTSINGDBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361250 | |
Record name | 5-bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115581-09-4 | |
Record name | 5-bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.